molecular formula C24H31NO6 B12159313 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide

Cat. No.: B12159313
M. Wt: 429.5 g/mol
InChI Key: BPWXANDMCYDCCJ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a structurally complex acetamide derivative featuring a fused pyrano-chromene core and a 2,2-dimethyltetrahydro-2H-pyran-4-yl substituent. The compound combines a chromen-2-one moiety, known for its bioactivity in natural products, with a pyran ring system that enhances solubility and metabolic stability. Its synthesis likely involves multi-step reactions, including acetylation of hydroxyl groups and heterocyclic ring formation, as inferred from analogous procedures in the literature (e.g., THP-protected acetamide synthesis via DMF-mediated coupling reactions) .

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide

InChI

InChI=1S/C24H31NO6/c1-14-10-20(27)30-22-16-6-8-23(2,3)31-17(16)11-18(21(14)22)28-13-19(26)25-15-7-9-29-24(4,5)12-15/h10-11,15H,6-9,12-13H2,1-5H3,(H,25,26)

InChI Key

BPWXANDMCYDCCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4CCOC(C4)(C)C)(C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Observations :

    • Pyrano-Chromene vs. Chromeno-Pyrimidine: The target compound’s pyrano-chromene core differs from chromeno-pyrimidine systems (e.g., ) in electronic properties, with the latter’s pyrimidine ring offering additional hydrogen-bonding sites.
    • Substituent Effects : The 2,2-dimethyltetrahydro-2H-pyran-4-yl group in the target compound likely improves metabolic stability compared to the 3,4-dimethoxybenzyl group in , which may undergo demethylation in vivo.
    • Molecular Weight and Solubility: Brominated analogs like exhibit higher molar masses (>500 g/mol) and densities, suggesting lower aqueous solubility compared to non-halogenated derivatives.

    Analytical and Computational Comparisons

    • Mass Spectrometry: Molecular networking () could differentiate the target compound from analogs by comparing MS/MS fragmentation patterns. For example, the pyrano-chromene core may produce characteristic ions at m/z 189 (chromen-2-one fragment) and m/z 113 (pyran ring cleavage) .
    • NMR Spectroscopy: The acetamide proton (δ ~2.10 ppm, similar to ) and pyran methyl groups (δ ~1.20–1.50 ppm) would be diagnostic signals.

    Biological Activity

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

    Chemical Structure and Properties

    The compound features a tetrahydropyran ring and a pyranochromene moiety, which are known to influence its biological activity. The presence of these functional groups may enhance its lipophilicity and binding affinity to biological targets.

    PropertyValue
    Molecular FormulaC21H30N2O4
    Molecular Weight370.48 g/mol
    CAS Number25850-22-0
    SolubilitySoluble in organic solvents

    Biological Activity Overview

    Research indicates that this compound possesses several biological activities:

    • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that derivatives with similar structures can significantly reduce cell viability in various cancer cell lines, such as HepG-2 (liver cancer) and HCT-116 (colon cancer) cells. For example, compounds with similar moieties have demonstrated IC50 values ranging from 6.9 to 28.9 µg/mL against these cell lines .
    • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. Similar compounds have been shown to inhibit the production of interleukins (IL-1β and IL-6) and tumor necrosis factor-alpha (TNF-α), leading to reduced inflammation in animal models .
    • Antioxidant Activity : The presence of the pyranochromene structure may contribute to antioxidant effects by enhancing the levels of endogenous antioxidants such as glutathione and superoxide dismutase. This activity is crucial for protecting cells from oxidative stress-related damage .

    Case Studies

    Several studies have investigated the biological effects of related compounds:

    Study 1: Anticancer Activity

    In a study assessing the anticancer potential of pyranochromene derivatives, a related compound demonstrated significant cytotoxicity against HepG-2 cells with an IC50 value of 12.6 µg/mL. Histological analysis revealed that treatment led to reduced tumor size and increased apoptosis markers in treated groups compared to controls .

    Study 2: Anti-inflammatory Mechanisms

    Another investigation focused on the anti-inflammatory properties of similar compounds in a bleomycin-induced pulmonary fibrosis model. Treatment with a structurally related compound resulted in significant reductions in collagen deposition and inflammatory cell infiltration, indicating potential therapeutic benefits for fibrotic diseases .

    Mechanistic Insights

    The biological activities of this compound may be attributed to:

    • Receptor Interactions : Binding to specific receptors involved in cellular signaling pathways linked to inflammation and cancer progression.
    • Enzyme Inhibition : Inhibition of enzymes responsible for the synthesis of pro-inflammatory mediators or those involved in cancer cell proliferation.
    • Gene Regulation : Modulating gene expression related to apoptosis and cell cycle regulation.

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